molecular formula C9H7F6NO B2549645 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 722-92-9

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B2549645
CAS RN: 722-92-9
M. Wt: 259.151
InChI Key: TZEJXCIGVMTMDY-UHFFFAOYSA-N
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Description

The compound "2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" is a fluorinated aromatic compound that is likely to have interesting chemical properties and potential applications in materials science due to the presence of both amino and hexafluoropropanol functional groups. While the specific compound is not directly mentioned in the provided papers, similar compounds with fluorinated aromatic structures and amino groups have been synthesized and studied for their properties and potential applications.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine-containing groups into aromatic rings. For example, in the synthesis of a novel fluorinated aromatic diamine monomer, a coupling reaction followed by a reduction was used to introduce trifluoromethyl groups into the aromatic structure . Similarly, polyamides were synthesized by direct polycondensation of a diamine with various dicarboxylic acids, where the diamine contained hexafluoropropane and fluorophenoxy groups . These methods could potentially be adapted for the synthesis of "2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol".

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be characterized using techniques such as X-ray diffraction, as demonstrated in the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, where the crystal structure was solved to reveal intramolecular hydrogen bonding . This suggests that for "2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol", similar structural analyses could reveal important features such as hydrogen bonding and molecular conformation.

Chemical Reactions Analysis

The reactivity of amino groups in fluorinated aromatic compounds can be influenced by the basicity of the amino group and the steric effects of substituents. For instance, 1-amino-2,3-diphenylcyclopropenium ions reacted with 1,3-dicarbonyl derivatives to afford cyclopentadienols, with the reaction influenced by the basicity of the amino group and the bulkiness of substituents . This suggests that the amino group in "2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" could undergo similar reactions, potentially leading to interesting ring-opening or ring-forming processes.

Physical and Chemical Properties Analysis

Fluorinated aromatic compounds often exhibit unique physical and chemical properties, such as solubility in organic solvents, thermal stability, and mechanical strength. For example, fluorinated polyimides derived from a fluorinated aromatic diamine showed good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . Similarly, polyamides derived from a diamine with hexafluoropropane and fluorophenoxy groups also exhibited good solubility, thermal stability, and mechanical properties . These properties are relevant to "2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" and could be explored to determine its potential applications in high-performance materials.

Scientific Research Applications

Synthesis and Material Development

Research by Li, Shen, and Zhang (2015) demonstrated the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol through the reaction of phenol with hexafluoroacetone. The study highlighted the potential of this compound in the synthesis of organic fluoro-containing polymers due to its deprotonatable hydroxyl groups (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).

Similarly, Lv Chun (2009) described a process involving 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in the synthesis of Bisphenol AF, a precursor for various high-performance polymers. This method displayed high yield and efficiency in creating fluoro-containing compounds (Lv Chun, 2009).

Catalysis and Chemical Reactions

In the field of catalysis, Shibuya et al. (2021) explored the use of 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent in N-Hydroxyphthalimide-catalyzed benzylic C-H amination, demonstrating its critical role in chemoselectivity. This indicates the compound's potential in facilitating specific chemical transformations (Shibuya, Orihashi, Li, & Yamamoto, 2021).

Polymer Science

In polymer science, Fang, Kita, and Okamoto (2000) synthesized aromatic hyperbranched polyimides using a compound structurally related to 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. Their research focused on the synthesis of polymers with potential applications in gas separation (J. Fang, H. Kita, & K. Okamoto, 2000).

Electrochemistry

Research in electrochemistry by Imada et al. (2018) utilized 1,1,1,3,3,3-hexafluoropropan-2-ol in a metal- and reagent-free dehydrogenative benzyl-aryl cross-coupling process. This study emphasizes the role of hexafluoropropan-2-ol in enabling sustainable chemical transformations (Y. Imada, Röckl, Wiebe, Gieshoff, Schollmeyer, Chiba, Franke, & Waldvogel, 2018).

properties

IUPAC Name

2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEJXCIGVMTMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992926
Record name 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

CAS RN

722-92-9
Record name 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Synthesis routes and methods I

Procedure details

Aniline (10.35 ml, 0.1 mol) and 250 mg of p-toluenesulfonic acid catalyst are placed in a two-necked flask surmounted by a condenser. Hexafluoroacetone trihydrate is added dropwise (15.8 ml, 1.1 eq.) and the bath (graphite) is brought to 180° C. for 14 h. The product AHFHP (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline) is obtained by recrystallization from a dichloromethane/hexane mixture, in the form of a white powder (yield 52%). 1 g of nitrosonium tetrafluoroborate (NOBF4) (8.56 mmol, 1.1 eq.) is then placed in a round-bottomed flask dried under argon and is dissolved with 10 ml of anhydrous acetonitrile ACN. The whole mixture is brought to −30° C. by means of an acetone-liquid nitrogen bath and then 7.78 mmol of the arylamine precursor, solubilized in the minimum amount of ACN (5 to 30 ml), are added dropwise. The mixture is allowed to return to ambient temperature, and the product is precipitated from 100 ml of cold ether, filtered off on a frit and washed with cold ether. The white powder obtained is recrystallized with an ACN/Et2O mixture and obtained with a yield of 64%.
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.35 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

Synthesis routes and methods II

Procedure details

A neat solution of aniline (4.3 mL, 47 mmol) and p-toluenesulfonic acid monohydrate (85 mg, 0.45 mmol) in a round bottom flask equipped with a reflux condenser was heated to 90° C. and hexafluoroacetone trihydrate (7 mL, 50 mmol) added over 15 minutes via syringe. Following addition, the temperature was increased to 130° C. and the resulting solution stirred over 18 h. The reaction mixture was cooled to room temperature and diluted with ethyl acetate. The organics were washed with saturated NaHCO3 solution then brine. The solution was dried over MgSO4 and the solvent removed in vacuo. The residue was purified by flash chromatography (4:1 hexanes/EtOAc) to give the title product as a white crystalline solid (5.5 g, 45%). MS (ES+) m/z 260 (MH+).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Citations

For This Compound
34
Citations
EY Chao, JA Caravella, MA Watson… - Journal of medicinal …, 2008 - ACS Publications
A cocrystal structure of T1317 (3) bound to hLXRβ was utilized in the design of a series of substituted N-phenyl tertiary amines. Profiling in binding and functional assays led to the …
Number of citations: 63 pubs.acs.org
TK Mukhopadhyay, S Willems, CJ Arp… - …, 2023 - Wiley Online Library
Activation of the oxysterol‐sensing transcription factor liver X receptor (LXR) has been studied as a therapeutic strategy in metabolic diseases and cancer but is compromised by the …
M Nakamura, A Aoyama, MTA Salim… - Bioorganic & Medicinal …, 2010 - Elsevier
A phenanthridinone skeleton was derived from our previous researches on thalidomide and retinoids as a multi-template for generation of anti-viral lead compounds. Structural …
Number of citations: 33 www.sciencedirect.com
BP Fauber, G de Leon Boenig, B Burton… - Bioorganic & medicinal …, 2013 - Elsevier
The structure–activity relationships of T0901317 analogs were explored as RORc inverse agonists using the principles of property- and structure-based drug design. An X-ray co-crystal …
Number of citations: 61 www.sciencedirect.com
JF Cheng, M Chen, D Wallace, S Tith… - Journal of medicinal …, 2006 - ACS Publications
The discovery and structure−activity relationship of first-generation small-molecule malonyl-CoA decarboxylase (MCD; CoA = coenzyme A) inhibitors are reported. We demonstrated …
Number of citations: 48 pubs.acs.org
S Lepri, L Goracci, A Valeri, G Cruciani - European Journal of Medicinal …, 2016 - Elsevier
Bosentan, the first-in-class drug used in treatment of pulmonary arterial hypertension, is principally metabolized by the cytochromes P450, and it is responsible for cytochromes …
Number of citations: 15 www.sciencedirect.com
N Kumar, LA Solt, J Conkright, Y Wang… - Probe reports from …, 2011 - ncbi.nlm.nih.gov
The Scripps Research Institute Molecular Screening Center (SRIMSC) implemented a Center-Based Component (CBC) that focuses on the use of a genomic screening platform to …
Number of citations: 9 www.ncbi.nlm.nih.gov
AD Holliday - 2011 - search.proquest.com
Liver X receptor, a member of the RXR heterodimer receptor class of nuclear receptors, regulates several different metabolic processes, including the efflux of cholesterol as well as the …
Number of citations: 0 search.proquest.com
JM Salamoun, CJ Garcia, SR Hargett… - Journal of Medicinal …, 2020 - ACS Publications
Small molecule mitochondrial uncouplers have recently garnered great interest for their potential in treating nonalcoholic steatohepatitis (NASH). In this study, we report the structure–…
Number of citations: 16 pubs.acs.org
N Hwang, S Wu, H Ban, H Luo, J Ma, J Cheng… - European Journal of …, 2023 - Elsevier
A key step of hepatitis B virus (HBV) replication is the selective packaging of pregenomic RNA (pgRNA) by core protein (Cp) dimers, forming a nucleocapsid where the reverse …
Number of citations: 3 www.sciencedirect.com

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